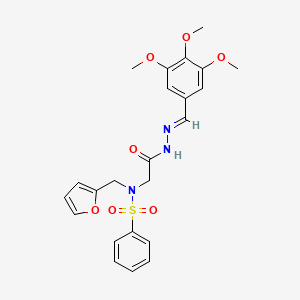
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, the compound has been shown to exhibit potent analgesic activity, making it a potential candidate for the development of new pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is its potent anti-inflammatory and analgesic activities. This makes it a useful compound for the development of new drugs for the treatment of various inflammatory diseases and pain. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide. One of the most promising areas of research is the development of new drugs for the treatment of various inflammatory diseases and pain. Additionally, the compound can be further studied for its potential applications in other fields of scientific research such as material science and catalysis. Further studies are also needed to evaluate the toxicity of this compound and its potential side effects in clinical settings.
Métodos De Síntesis
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent such as toluene or ethanol.
Aplicaciones Científicas De Investigación
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-13-17-15(21-18-13)10-5-3-6-11(9-10)16-14(19)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWEBCFGCRWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)




![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)


